molecular formula C16H30O3 B1257287 16-Oxohexadecanoic acid CAS No. 69275-06-5

16-Oxohexadecanoic acid

Cat. No. B1257287
CAS RN: 69275-06-5
M. Wt: 270.41 g/mol
InChI Key: NKVUEIHJDGURIA-UHFFFAOYSA-N
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Description

16-Oxohexadecanoic acid, also known as 16-Oxopalmitate or 16-oxopalmitic acid, is an ω-oxo fatty acid derived from hexadecanoic acid . It has a molecular formula of C16H30O3, an average mass of 270.408 Da, and a monoisotopic mass of 270.219482 Da .


Molecular Structure Analysis

The molecular structure of 16-Oxohexadecanoic acid consists of 16 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

16-Oxohexadecanoic acid has an average mass of 270.408 Da and a monoisotopic mass of 270.219482 Da . More detailed physical and chemical properties were not found in the search results.

Relevant Papers One relevant paper found discusses the role of a cell-free extract from suberizing potato (Solanum tuberosum L.) tuber disks in catalyzing the conversion of 16-hydroxy [G-3H]hexadecanoic acid to the corresponding dicarboxylic acid . This suggests that 16-Oxohexadecanoic acid could play a role in suberin biosynthesis in potato disks .

Scientific Research Applications

Oxidation and Enzymatic Studies

Research by Davis et al. (1996) explored the cytochrome P450 enzymes' role in oxidizing aldehydes to corresponding acids or olefins. They specifically examined the cytochrome P450 BM-3 (CYP102)-catalyzed oxidation of fatty acids with terminal aldehyde groups, including 16-oxohexadecanoic acid, leading to the exclusive production of the corresponding α,ω-diacids (Davis et al., 1996).

Synthesis and Mass Spectrometry in Plant Cutins

Tulloch (1980) synthesized methyl esters of 16-carbon acids found in plant cutin. The study detailed the preparation of various oxo and hydroxy esters, including 16-oxohexadecanoic acid, demonstrating its significance in the study of plant biology and biochemistry (Tulloch, 1980).

Biochemical Studies in Plant Suberin Synthesis

Agrawal and Kolattukudy (1977) investigated the enzyme activities in suberizing potato tuber disks. They found that 16-oxohexadecanoic acid was an intermediate in the conversion of 16-hydroxyhexadecanoic acid to the corresponding dicarboxylic acid, highlighting its role in plant biochemistry, particularly in suberin biosynthesis (Agrawal & Kolattukudy, 1977).

Application in Aliphatic Polyesters and Material Science

Arrieta-Báez et al. (2011) utilized 16-oxohexadecanoic acid as a starting material for synthesizing a range of chemicals and bio-polyesters. Their research demonstrates the potential of this compound in developing non-toxic, physically advantageous materials from natural sources (Arrieta-Báez et al., 2011).

Study in Medicinal Chemistry

Lee et al. (2008) synthesized and evaluated 16-oxo-hexadecanoic acid derivatives for fatty acid metabolism in mouse myocardium. This study provided insights into the utilization of such compounds in medical research, especially in tracing metabolic pathways (Lee et al., 2008).

properties

IUPAC Name

16-oxohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVUEIHJDGURIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579763
Record name 16-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Oxohexadecanoic acid

CAS RN

69275-06-5
Record name 16-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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